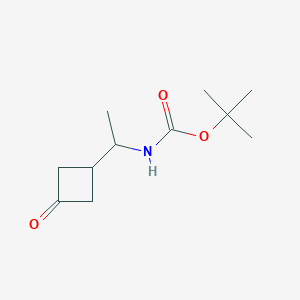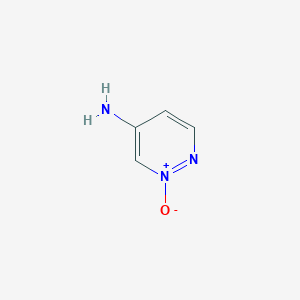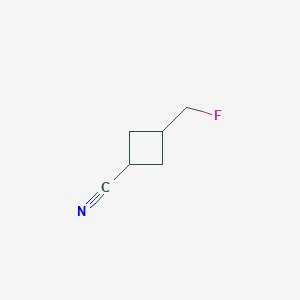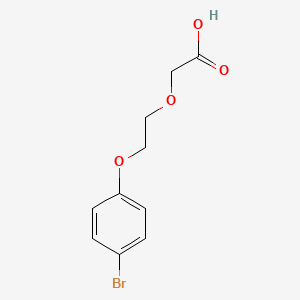![molecular formula C10H16N2 B15230155 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is a unique compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for various functional groups, enhancing the physicochemical properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch haloform reactions. These methods allow for the efficient production of multigram quantities of the compound, which is essential for its application in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules and bioisosteres.
Biology: The compound is used in the study of molecular interactions and biological pathways.
Medicine: It is explored for its potential as a drug candidate due to its enhanced physicochemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, mimicking the behavior of other functional groups and enhancing the stability, solubility, and potency of drug candidates .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine is unique due to its dual bicyclo[1.1.1]pentane core, which provides enhanced three-dimensionality and saturation compared to other similar compounds. This structural feature contributes to its improved physicochemical properties and potential as a bioisostere .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(3-amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C10H16N2/c11-9-1-7(2-9,3-9)8-4-10(12,5-8)6-8/h1-6,11-12H2 |
InChI Key |
BPRDMFRAUPTIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C34CC(C3)(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


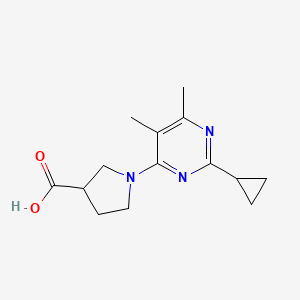
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
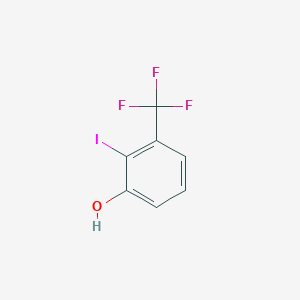
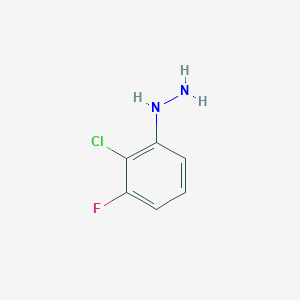
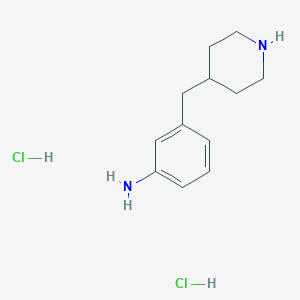

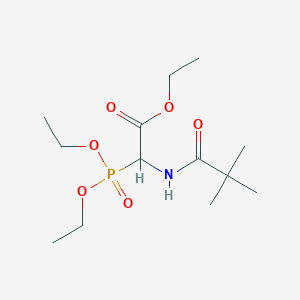
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
